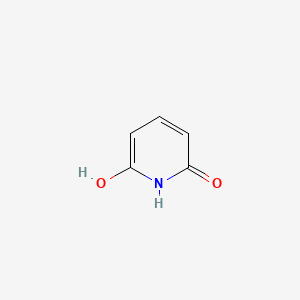
3-Hydroxy-3-Carboxy-Adipic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-Homocitric acid, also known as homocitrate, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups (2R)-Homocitric acid is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, (2R)-homocitric acid is primarily located in the cytoplasm (2R)-Homocitric acid exists in all eukaryotes, ranging from yeast to humans.
(2R)-homocitric acid is the (R)-enantiomer of homocitric acid. It is a conjugate acid of a (2R)-homocitrate(3-). It is an enantiomer of a (2S)-homocitric acid.
Aplicaciones Científicas De Investigación
1. Synthesis of Renewable Adipic Acid from Biomass
Adipic acid, a key industrial dicarboxylic acid used in nylon manufacturing, has traditionally been produced in ways that cause significant environmental pollution. Research by Lang & Li (2021) in "ChemSusChem" discusses sustainable preparation of adipic acid from biomass-derived molecules, highlighting advances in bio-catalysis and chemo-catalysis for green synthesis pathways. This study emphasizes the importance of environmentally friendly processes for manufacturing nylon precursors (Lang & Li, 2021).
2. Metabolic Engineering for Adipic Acid Production
Zhao et al. (2018) in "Metabolic Engineering" explored the use of Escherichia coli for producing adipic acid via the reverse adipate-degradation pathway. This study achieved significant yields of adipic acid, highlighting the potential of metabolic engineering for efficient synthesis (Zhao et al., 2018).
3. Investigating Origins of Biochemical Homochirality
Castro-Puyana et al. (2008) utilized capillary electrophoresis to study the enantioselective adsorption of 3-carboxy adipic acid on minerals. This research, published in "ELECTROPHORESIS", provides insights into mechanisms for the origin of biochemical homochirality on Earth (Castro-Puyana et al., 2008).
4. Improving Enzymatic Activity for Adipic Acid Biosynthesis
Yang et al. (2019) in "Enzyme and Microbial Technology" focused on improving the enzymatic activity of 5-carboxy-2-pentenoyl-CoA reductase to enhance adipic acid biosynthesis. This study demonstrates the potential of enzyme modification in increasing the efficiency of adipic acid production (Yang et al., 2019).
5. Exploring Reverse β-Oxidation Pathway in Corynebacterium Glutamicum
Shin et al. (2021) in "Microbial Cell Factories" explored the functionality of the reverse β-oxidation pathway in Corynebacterium glutamicum for adipic acid production. Their work indicates the feasibility of using this pathway for biosynthesizing adipic acid from glucose (Shin et al., 2021).
6. Dicarboxylic Aciduria and Its Significance
Treacy et al. (2005) in "European Journal of Pediatrics" discussed the significance of dicarboxylic acids, like adipic acid, in omega oxidation of fatty acids and its implications in various metabolic conditions (Treacy et al., 2005).
7. Metabolic Engineering Strategies for Bio-Adipic Acid Production
Kruyer & Peralta-Yahya (2017) in "Current Opinion in Biotechnology" reviewed the progress in engineering microbes for adipic acid production. They highlighted the potential of using renewable feedstocks and the challenges in developing efficient metabolic routes (Kruyer & Peralta-Yahya, 2017).
Propiedades
Número CAS |
13052-73-8 |
|---|---|
Fórmula molecular |
C7H10O7 |
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
(2R)-2-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/t7-/m1/s1 |
Clave InChI |
XKJVEVRQMLKSMO-SSDOTTSWSA-N |
SMILES isomérico |
C(C[C@@](CC(=O)O)(C(=O)O)O)C(=O)O |
SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
SMILES canónico |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Otros números CAS |
3562-74-1 |
Descripción física |
Solid |
Sinónimos |
homocitrate homocitric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-Butyl-6-hydroxy-3-[2'-(1H-tetrazol-5-YL)-biphenyl-4-ylmethyl]-3H-quinazolin-4-one](/img/structure/B1200047.png)